(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,6-difluorophenyl)propanoic acid, commonly referred to by its systematic name, is a compound of interest in medicinal chemistry and drug development. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl group and a difluorophenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 425.41 g/mol .
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,6-difluorophenyl)propanoic acid falls under the category of amino acids and derivatives. It is a chiral molecule, with the (S)-enantiomer being of particular interest due to its biological activity. The presence of fluorine atoms in its structure suggests potential enhancements in pharmacokinetic properties, such as increased lipophilicity and metabolic stability .
The synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,6-difluorophenyl)propanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps to yield the final product.
Technical details regarding reaction conditions (temperature, solvent choice, catalysts) are crucial for optimizing yield and purity .
The molecular structure of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,6-difluorophenyl)propanoic acid can be represented using various structural formulas:
OC(=O)[C@H](Cc1c(F)c(F)c(C(=O)N[C@H](C(=O)O)[C@@H](C)C(=O)N)c1)InChI=1S/C24H19F2N O4/c25-22(26)18(20(30)31)17(29)19(27)23(28)24(32)/h1-16H,17-21H2,(H,30,31)(H,28)/t17-,19-,22-/m0/s1The compound exhibits chirality at specific centers within its structure, influencing its biological interactions. The presence of fluorine atoms contributes to its unique properties that may enhance binding affinity to certain receptors .
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,6-difluorophenyl)propanoic acid can participate in various chemical reactions typical for amino acids and their derivatives:
Technical details such as reaction conditions (solvent choice, temperature, catalysts used) are essential for controlling the outcomes of these reactions .
The mechanism of action for (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,6-difluorophenyl)propanoic acid primarily involves its interaction with specific biological targets such as receptors or enzymes.
Data from studies indicate that compounds with similar structures often interact with multiple targets within cellular pathways .
Relevant data from suppliers indicate that proper storage conditions (e.g., cool and dry environments) are essential for maintaining compound integrity .
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,6-difluorophenyl)propanoic acid has several scientific uses:
This compound's unique properties make it a valuable asset in both academic research and pharmaceutical development .
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1